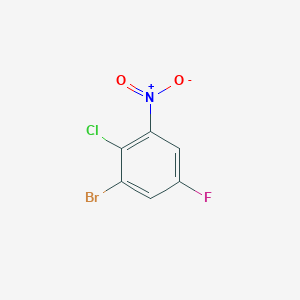

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene

Übersicht

Beschreibung

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene typically involves multi-step processes. One common method includes the nitration of 1-bromo-2-chloro-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as nitro and halogens makes the compound susceptible to NAS reactions, particularly under strong basic conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium amide, and hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents allow for electrophilic aromatic substitution reactions, which are critical in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, modifications to the nitro group can enhance the compound's ability to inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .

Agrochemical Applications

The compound also plays a significant role in the development of herbicides and pesticides. Its structure allows it to interfere with plant growth mechanisms, making it effective in agricultural applications.

Table: Comparison of Herbicidal Activity

| Compound | Active Ingredient | Herbicidal Activity |

|---|---|---|

| This compound | Tetrahydrophthalimide Derivatives | Moderate to High |

| 2-Chloro-4-fluoroaniline | Various Herbicides | High |

| 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | Selective Herbicides | Moderate |

Material Science

In material science, this compound is used as a precursor for synthesizing functionalized polymers and materials with specific electronic properties. The introduction of halogen atoms can modify the conductivity and reactivity of polymeric materials.

Case Study: Conductive Polymers

Studies indicate that polymers derived from this compound demonstrate enhanced electrical conductivity compared to their non-halogenated counterparts. This property is particularly useful in developing materials for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Research Applications

In academic research, this compound serves as a model system for studying reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attack on aromatic rings.

Experimental Insights

Researchers have utilized this compound to investigate:

- Reaction kinetics in electrophilic substitutions.

- The influence of different solvents on reaction pathways.

These studies contribute valuable insights into organic synthesis methodologies and reaction optimization techniques .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophiles. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups facilitate the attack of nucleophiles on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

- 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

- 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

- 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Biologische Aktivität

1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (CAS Number: 1435806-75-9) is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C6H2BrClFNO2. It has notable physicochemical properties that influence its biological activity, including:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.82 (iLOGP) |

| Skin Permeation | Log Kp: -5.6 cm/s |

| CYP Inhibition | CYP1A2: Yes |

| BBB Permeant | Yes |

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have been tested for their effectiveness against various bacterial strains, showing significant inhibition rates. The structure-function relationship suggests that the presence of halogen atoms enhances the compound's activity against pathogens.

Anticancer Properties

The anticancer effects of this compound have been explored through various in vitro studies. For instance, compounds containing similar structural motifs have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies indicate that derivatives can induce apoptosis and disrupt microtubule assembly at specific concentrations.

Study on Anticancer Activity

In a study focusing on the anticancer properties of structurally related compounds, it was found that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 µM. This suggests a mechanism where these compounds promote programmed cell death in cancer cells.

Table 1: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Apoptosis induction |

| Compound B | HepG2 | 15 | Microtubule destabilization |

Antimicrobial Studies

Another research effort evaluated the antibacterial efficacy of related compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low µg/mL range.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 2.5 |

| Compound D | S. aureus | 1.0 |

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The nitro group is known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with biomolecules.

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCBAUIHTCOYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.